(+)-Thujopsene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
470-40-6 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1aR,4aR,8aR)-2,4a,8,8-tetramethyl-1,1a,4,5,6,7-hexahydrocyclopropa[j]naphthalene |
InChI |
InChI=1S/C15H24/c1-11-6-9-14(4)8-5-7-13(2,3)15(14)10-12(11)15/h6,12H,5,7-10H2,1-4H3/t12-,14-,15-/m1/s1 |
InChI Key |
WXQGPFZDVCRBME-BPLDGKMQSA-N |
Isomeric SMILES |
CC1=CC[C@]2(CCCC([C@@]23[C@@H]1C3)(C)C)C |
Canonical SMILES |
CC1=CCC2(CCCC(C23C1C3)(C)C)C |
Other CAS No. |
470-40-6 |
Pictograms |
Health Hazard |
Synonyms |
thujopsene |
Origin of Product |
United States |
Natural Occurrence and Extraction Methodologies for Thujopsene
Distribution in Plant Species
Thujopsene is a notable constituent in the essential oils derived from numerous botanical sources, particularly coniferous trees.
Thujopsene is significantly present in the essential oils of several coniferous species. For example, in Oriental Arborvitae (Platycladus orientalis), thujopsene can comprise as much as 53.01% of the wood essential oil. foreverest.net Its concentration in Platycladus orientalis can vary depending on the plant material's health status, increasing to 40.29% in weakened bark compared to approximately 12.84% in healthy bark. foreverest.net The roots of Platycladus orientalis have also shown a thujopsene content of 16.955%. foreverest.net
In Thujopsis dolabrata, commonly known as Hiba, thujopsene is a principal component of its essential oil, contributing to the wood's inherent resistance against fungi and termites. researchgate.netacs.orgbotanyjournals.com
Various Juniperus species are also recognized sources of thujopsene. For instance, the heartwood of Juniperus cedrus and Thujopsis dolabrata contains approximately 2.2% thujopsene by weight. wikipedia.org Among different Juniperus species, Ashe juniper (Juniperus ashei) has been identified with the highest thujopsene levels, exceeding 30%. ncsu.eduusda.govresearchgate.net Juniperus osteosperma has been reported to contain 47.8% thujopsene. oregonstate.edu
China Fir (Cunninghamia lanceolata) represents another source, with thujopsene content of 2.01% found in its debris, indicating its potential as a byproduct for essential oil extraction. foreverest.net
| Plant Species | Part of Plant | Thujopsene Content (%) | Reference |
| Platycladus orientalis | Wood | 53.01 | foreverest.net |
| Platycladus orientalis | Roots | 16.955 | foreverest.net |
| Platycladus orientalis | Bark (healthy) | 12.843 | foreverest.net |
| Platycladus orientalis | Bark (weakened) | 40.29 | foreverest.net |
| Platycladus orientalis | Shells | 1.5 | tmrjournals.com |
| Thujopsis dolabrata | Heartwood | ~2.2 | wikipedia.org |
| Juniperus cedrus | Heartwood | ~2.2 | wikipedia.org |
| Juniperus ashei | Heartwood | >30 | ncsu.eduusda.govresearchgate.net |
| Juniperus osteosperma | Wood | 47.8 | oregonstate.edu |
| Cunninghamia lanceolata | Debris | 2.01 | foreverest.net |
| Sabina chinensis cv. Kaizuca | Plant | 6.90 | foreverest.net |
Beyond coniferous species, thujopsene has been identified in other botanical sources. It is present in the stems of Sassafras tzumu, with a reported content of 9.864%. foreverest.net Similarly, Phyllostachys heterocycla Pubescens has been found to contain thujopsene at a concentration of 13.88%. foreverest.net
Occurrence in Fungi and Marine Organisms (e.g., Penicillium decumbens, Gloiopeltis tenax)
Thujopsene's natural distribution extends beyond the plant kingdom to include certain fungi and marine organisms. The fungus Penicillium decumbens is recognized for its production of (+)-thujopsene. tandfonline.comresearchgate.netnih.gov The environmental conditions, such as temperature and relative humidity, significantly influence the production of thujopsene by P. decumbens. nih.gov Optimal growth conditions for P. decumbens, specifically 30°C and 100% relative humidity, generally lead to a faster rate of maximum this compound production. nih.gov
In marine environments, thujopsene has been detected in the red algae Gloiopeltis tenax. Volatile compounds, including thujopsene, were obtained from G. tenax using supercritical fluid extraction. nih.govmdpi.comscience.govcir-safety.orgsquarespace.com
Advanced Extraction and Isolation Techniques for Thujopsene from Natural Sources
The isolation of thujopsene from its natural origins often involves advanced extraction techniques designed to optimize yield and purity.
Supercritical fluid extraction (SFE), particularly utilizing supercritical carbon dioxide (SC-CO2), is an effective method for extracting thujopsene from plant materials such as cedarwood. researchgate.nettandfonline.comusda.gov This technique offers advantages over conventional methods like steam distillation, often resulting in higher yields. For instance, SFE can achieve 3-4 times higher yields of cedarwood oil compared to hydrodistillation. tandfonline.com Research indicates that the highest percentage contribution of thujopsene to SC-CO2 derived cedarwood oil occurs under specific conditions, such as 1500 psi pressure and temperatures of 70°C or 100°C. researchgate.netusda.gov SFE is also considered an environmentally friendly extraction method, as it generally preserves the integrity of the oil components during the process. usda.gov
Ionic liquid (IL)-assisted extraction represents a promising advanced technique for the efficient isolation of essential oils, including thujopsene. researchgate.netacs.orgacs.org Studies focusing on Thujopsis dolabrata (Hiba) wood have demonstrated that employing an ionic liquid/hexane (B92381) biphasic system can significantly enhance the yields of (−)-thujopsene. This method has been shown to result in a 2.3-fold increase in (−)-thujopsene yield when compared to control organic solvent extraction methods. researchgate.netacs.orgacs.org The process typically involves a partial dissolution of the wood material in the ionic liquid, followed by the partitioning of the essential oil into an organic solvent. researchgate.netacs.org This technique offers the benefits of effective extraction under milder conditions and reduced processing times compared to traditional approaches, alongside the advantage of high-purity ionic liquid recovery and regeneration of wood biopolymers. researchgate.netacs.org
| Extraction Method | Source | Key Parameters | Thujopsene Yield/Improvement | Reference |
| Supercritical Fluid Extraction (SFE) | Cedarwood (Juniperus species) | 1500 psi, 70-100°C | Higher percentage contribution to oil | researchgate.netusda.gov |
| Supercritical Fluid Extraction (SFE) | Thuja sutchuenensis, Platycladus orientalis | 15 MPa, 35°C (extraction); 8 MPa, 60°C (separator) | 3-4 times higher yield than HD | tandfonline.com |
| Ionic Liquid-Assisted Extraction | Thujopsis dolabrata (Hiba) | [C2mim][(MeO)(H)PO2] IL/hexane, 30-80°C | 2.3-fold increase over control | researchgate.netacs.orgacs.org |
Hydrodistillation and Solvent Extraction Research
The extraction of essential oils, including thujopsene, from plant materials can be achieved through various methods, with hydrodistillation and solvent extraction being among the conventional techniques. mdpi.com These methods are crucial for isolating volatile components from plant matrices. mdpi.com
Hydrodistillation: Hydrodistillation is a traditional method where plant material is submerged in water and heated to boiling. The steam carries the volatile oils, which are then condensed and separated from the aqueous phase. iscientific.org This technique is known to produce a finer and more complete product compared to steam distillation, as the hot water is considered less harsh on the plant material. iscientific.org For instance, the essential oil of Thuja orientalis has been successfully extracted using hydrodistillation, with the chemical components, including hydrocarbons, monoterpenes, and oxygenated sesquiterpenes, subsequently analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). iscientific.org
Solvent Extraction: Solvent extraction involves using organic solvents (such as methanol, ethanol, ethyl acetate (B1210297), or hexane) to dissolve and extract essential oils from plant materials. mdpi.comresearchgate.net This method is particularly effective for compounds that are easily soluble in organic solvents. mdpi.com Research has shown that the yield and composition of essential oils can vary significantly depending on the solvent used. mdpi.com
Detailed Research Findings: A study investigating the extraction of essential oils from Thujopsis dolabrata (Hiba wood) compared various organic solvents for their efficiency in extracting (−)-thujopsene and cedrol. The study found that hexane extraction yielded the highest amount of (−)-thujopsene among the control organic solvents, while ethyl acetate (EtOAc) was most effective for cedrol. researchgate.netsemanticscholar.org
Furthermore, research has explored advanced extraction techniques, such as ionic liquid (IL)-assisted extraction, to improve the yields of compounds like thujopsene. In one study, an IL/hexane biphasic system was compared to conventional organic solvent extraction for hiba oil. The results indicated that the IL/hexane system significantly improved the yields of (−)-thujopsene by 1.2-fold compared to organic solvent extraction controls. researchgate.netsemanticscholar.orgresearchgate.net This method also demonstrated the potential for extraction at lower temperatures (e.g., 30 °C) without a significant reduction in yield, suggesting milder extraction conditions. researchgate.netsemanticscholar.org
Table 1: Comparative Extraction Yields of (−)-Thujopsene from Thujopsis dolabrata using Different Methods
| Extraction Method | Solvent Used | Relative Yield of (−)-Thujopsene (Fold Increase vs. Control Organic Solvent Extraction) | Temperature (°C) | Reference |
| Organic Solvent | Hexane | Baseline (Highest among controls) | 80 | researchgate.netsemanticscholar.org |
| Organic Solvent | Et₂O | Lower than Hexane | 80 | researchgate.netsemanticscholar.org |
| Organic Solvent | EtOAc | Lower than Hexane | 80 | researchgate.netsemanticscholar.org |
| IL-Assisted | IL/Hexane | 1.2 | 80 | researchgate.netsemanticscholar.org |
| IL-Assisted | IL/Hexane | Similar to 80°C extraction | 30 | semanticscholar.org |
Note: The "Relative Yield" column indicates the fold increase compared to the organic solvent extraction controls, with hexane being the highest performing organic solvent. This table is intended to represent data for an interactive display.
Biosynthesis and Enzymatic Pathways of Thujopsene
Precursor Utilization in Sesquiterpene Biosynthesis (e.g., Farnesyl Diphosphate)
The biosynthesis of thujopsene, like all sesquiterpenes, initiates from the universal C15 precursor, farnesyl diphosphate (B83284) (FPP), also known as farnesyl pyrophosphate (FDP). wikipedia.orgresearchgate.net FPP is a pivotal intermediate in the isoprenoid pathway, serving as a branching point for the synthesis of thousands of compounds, including sterols, carotenoids, and other sesquiterpenes. wikipedia.orgnih.gov
Farnesyl diphosphate is synthesized through the sequential condensation of two molecules of isopentenyl diphosphate (IPP) with dimethylallyl diphosphate (DMAPP), a reaction catalyzed by farnesyl diphosphate synthase (FPPS). nih.govbibliotekanauki.plapsnet.org Both IPP and DMAPP are five-carbon (C5) isoprenoid units derived from two distinct metabolic routes in plants: the mevalonate (B85504) (MVA) pathway, which primarily operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. The MVA pathway predominantly provides precursors for the cytosolic biosynthesis of sesquiterpenoids, while the MEP pathway supplies units for plastidial terpenes. researchgate.net
Characterization of Thujopsene Synthases (e.g., EC 4.2.3.79)
The conversion of farnesyl diphosphate to thujopsene is orchestrated by a specific class of enzymes known as terpene synthases, specifically thujopsene synthases. Thujopsene synthase is classified under the Enzyme Commission (EC) number EC 4.2.3.79. wikipedia.orgwikipedia.org Its systematic name is (2E,6E)-farnesyl diphosphate lyase (cyclizing, (+)-thujopsene-forming). wikipedia.orgqmul.ac.uk
This enzyme catalyzes the chemical reaction where (2E,6E)-farnesyl diphosphate is cyclized to produce this compound and diphosphate. wikipedia.orgqmul.ac.ukontosight.ai The mechanism involves ionization, cyclization, and rearrangement steps to form the tricyclic structure of thujopsene. ontosight.ai The catalytic activity of thujopsene synthase is highly specific, ensuring the precise synthesis of this particular sesquiterpene product. ontosight.ai
Genetic and Molecular Biology of Thujopsene Production in Organisms (e.g., Arabidopsis thaliana, Marchantia polymorpha)
Research has identified and characterized thujopsene synthases in several organisms, providing insights into the genetic and molecular underpinnings of its production.
Regulation of Biosynthetic Pathways
The biosynthesis of thujopsene, as part of the broader terpene metabolism, is subject to complex regulatory mechanisms. The flux of precursors from the core isoprenoid biosynthetic pathways (MVA and MEP pathways) is dynamically controlled at multiple levels, including transcriptional regulation of pathway genes, post-transcriptional/translational modifications, and feedback regulation. researchgate.net
In Arabidopsis thaliana, the expression of sesquiterpene synthase genes, including TPS11 which contributes to thujopsene production, is regulated by phytohormones. Both gibberellin (GA) and jasmonate (JA) can induce the expression of these genes. oup.comoup.com A key transcription factor involved in this regulation is MYC2, a basic helix-loop-helix protein. MYC2 directly binds to the promoters of sesquiterpene synthase genes like TPS11 and TPS21, thereby activating their expression and promoting sesquiterpene production. oup.comoup.com This integration of GA and JA signals through MYC2 ensures terpenoid production in Arabidopsis flowers. oup.com
Chemical Synthesis Approaches to Thujopsene
Total Synthesis of Racemic Thujopsene
Several total syntheses of racemic thujopsene have been reported, demonstrating diverse synthetic methodologies to construct its intricate carbon framework. wikipedia.orgnih.govfishersci.pt
Key Reactions and Reaction Mechanisms
Early racemic syntheses of thujopsene showcased innovative approaches to build the tricyclic core. For instance, a notable synthesis by Dauben and co-workers in the 1960s involved a series of redox manipulations and functional group transformations. americanelements.com Key steps included:
Enolate Formation and Alkylation: The synthesis commenced with enolate formation from an octalin starting material using a strong base like tert-butoxide, followed by alkylation with iodomethane. This step preferentially yielded the less thermodynamically stable alkene, representing a kinetic product. americanelements.com
Wolff-Kishner Reduction: A Wolff-Kishner reduction was employed to convert a ketone functionality to an alkane, effectively removing the carbonyl group. americanelements.com
Allylic Oxidation: Subsequent allylic oxidation using Chromium(VI) reagents (e.g., Jones reagent) introduced a new ketone. The mechanism of allylic oxidation with chromium is proposed to proceed via allylic hydride abstraction, followed by trapping of the allylic cation by the reduced chromium reagent. americanelements.com
Diastereoselective Reduction: A diastereoselective 1,2-reduction of an enone intermediate was achieved using lithium aluminum hydride (LiAlH₄), yielding an allylic alcohol with high diastereomeric ratio (95:5). americanelements.com
Another classic total synthesis of thujopsene by Büchi and White in 1964 notably involved a carbene cycloaddition reaction. fishersci.caorganicchemistrydata.org While specific details of the α-ketocarbene-olefin addition in Büchi's synthesis of thujopsene are not extensively detailed in the provided sources, the general mechanism of carbene cycloaddition to olefins is well-established. Carbenes, which are highly reactive intermediates containing a divalent carbon atom, can undergo [2+1] cycloaddition reactions with alkenes to form cyclopropane (B1198618) rings. lumenlearning.com This reaction is often stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. lumenlearning.com The carbene can be generated in situ, often from diazoalkane precursors. organicchemistrydata.orglumenlearning.com
Enantioselective Synthesis of Thujopsene and its Stereoisomers
The synthesis of enantiomerically pure thujopsene and its stereoisomers is crucial for applications where specific biological activities or properties are desired. These approaches often leverage chiral starting materials or asymmetric catalytic methods to control stereochemistry.
Chiral Pool Approaches
Chiral pool synthesis utilizes readily available enantiomerically pure natural products as starting materials, preserving their inherent chirality throughout the synthetic route. thegoodscentscompany.comresearchgate.net
From (R)-Carvone: One enantiospecific total synthesis of (+)-thujopsene by Srikrishna and Anebouselvy commenced with (R)-carvone. wikipedia.orgnih.govfishersci.ptthegoodscentscompany.comwikidata.org This approach involved a multi-step sequence, preparing a carboxylic acid intermediate over 14 steps. wikipedia.orgwikidata.org
Asymmetric Catalysis
Asymmetric catalysis employs chiral catalysts to induce enantioselectivity in reactions involving prochiral substrates.
Palladium-Catalyzed Enantioselective Alkylation: A highly efficient method for the formal total synthesis of (−)-thujopsene involves palladium-catalyzed enantioselective decarboxylative allylation. wikipedia.orgfishersci.ptthegoodscentscompany.comwikidata.org In this approach, a known carbonate substrate (derived from trimethylcyclohexanone) undergoes smooth palladium-catalyzed enantioselective decarboxylative allylation in the presence of the chiral phosphinooxazoline ligand, (S)-t-Bu-PHOX. wikipedia.orgfishersci.ptthegoodscentscompany.comwikidata.org This reaction successfully installed the initial stereocenters, yielding an allyl ketone intermediate with high efficiency (94% yield) and excellent enantiomeric excess (91% ee). wikipedia.orgfishersci.ptthegoodscentscompany.comwikidata.org This method highlights the power of asymmetric catalysis in constructing complex chiral molecules with high precision.
Formal Syntheses and Intermediate Interceptions
Formal syntheses are strategies where a target molecule is synthesized by preparing a known intermediate in a previously reported total synthesis. This approach demonstrates the viability of a new synthetic route to a complex molecule without completing all the final steps.
The palladium-catalyzed enantioselective alkylation route constitutes a formal total synthesis of (−)-thujopsene by intercepting carboxylic acid (−)-12. wikipedia.orgnih.govfishersci.ptthegoodscentscompany.comwikidata.org This formal synthesis was completed in only 9 steps from trimethylcyclohexanone. wikipedia.orgnih.govfishersci.ptwikidata.org
Similarly, the enantioselective synthesis from (+)-dihydrocarvone is described as a formal synthesis of (−)-thujopsene, as it efficiently produces dihydromayurone, a known key intermediate for the natural product. wikipedia.orgorganicchemistrydata.orgsarchemlabs.comfishersci.canih.gov These formal syntheses offer improved efficiency compared to some earlier, longer routes. wikipedia.orgwikidata.org
Chemical Reactivity and Transformations of Thujopsene
Derivatization and Precursor Chemistry of Thujopsene
Thujopsene is a crucial precursor in the synthesis of various compounds, notably in the fragrance industry.
Synthesis of Industrial and Research Intermediates (e.g., Methyl Cedryl Ketone)
Thujopsene is recognized as an important precursor for the synthesis of Methyl Cedryl Ketone (MCK), a widely utilized fragrance material foreverest.net. One established method for MCK synthesis from thujopsene involves a two-step process. Initially, thujopsene undergoes isomerization to form Olefin B. Subsequently, Olefin B is acetylated using strong acidic catalysts, such as tin(IV) chloride (SnCl₄), to produce a mixture of Methyl Cedryl Ketone isomers, primarily Isomer G and Isomer D foreverest.net. Studies indicate that this two-step synthesis process can achieve an average yield of approximately 91.1% for Methyl Cedryl Ketone (specifically Isomer G), with the content of Isomer G in the final mixture being around 32.8% foreverest.net.
Methyl Cedryl Ketone, also commercially known as Vertofix, is also synthesized through the acetylation of specific fractions of cedarwood Virginia essential oil, which contain both Alpha-Cedrene and Thujopsene scentree.co. This acetylation process yields Vertofix along with a "G Isomer," which accounts for 5% to 10% of the Vertofix used in perfumery scentree.co. The industrial importance of Methyl Cedryl Ketone is underscored by its annual production exceeding 2000 tons, finding extensive applications in perfumes, cosmetics, and soaps thegoodscentscompany.comthegoodscentscompany.com.
Dihydroxylation and Other Functional Group Transformations (e.g., Thujopsane-8,9-diol)
Thujopsene can undergo dihydroxylation to synthesize Thujopsane-8,9-diol. Optimal conditions for this dihydroxylation reaction have been investigated, utilizing potassium permanganate (B83412) (KMnO₄) as the oxidant in a tertiary-butyl alcohol/water solvent system (2:1 volume ratio) in the presence of sodium hydroxide (B78521) (NaOH) aeeisp.com.
Table 1: Optimal Conditions for Thujopsene Dihydroxylation to Thujopsane-8,9-diol aeeisp.com
| Parameter | Value |
| Reaction Temperature | 40 ℃ |
| Molar Ratio (KMnO₄:Thujopsene) | 1.8:1 |
| Reaction Time | 3 hours |
| Mass Fraction of KMnO₄ Aq. Solution | 5% |
Under these optimized conditions, a high conversion rate of thujopsene (98.3%) was achieved, with the yield and selectivity of Thujopsane-8,9-diol reaching 88.7% and 90.2%, respectively aeeisp.com. The structure of the synthesized Thujopsane-8,9-diol was confirmed through analytical techniques including Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Proton Nuclear Magnetic Resonance (¹H NMR) aeeisp.com.
Beyond dihydroxylation, thujopsene exhibits other notable functional group transformations. For instance, the treatment of thujopsene with peracetic acid and m-chloro-perbenzoic acid results in reactions that occur exclusively from the β-side of the molecule, specifically towards the cyclopropane (B1198618) ring researchgate.net. In contrast, osmium tetroxide reacts with thujopsene from both the α- and β-sides researchgate.net. Furthermore, reactions of thujopsene with hypobromous acid and bromine both yield 3-bromothujopsene researchgate.net.
Novel Thujopsene-Derived Compounds for Research
Thujopsene's inherent structural complexity allows for the generation of a diverse array of novel compounds through various chemical transformations, particularly isomerization. In the presence of strong acidic catalysts, thujopsene can isomerize to produce more than ten different products, including α-Chamigrene, β-Chamigrene, Cuparene, Widrol, and several "Olefin" isomers (A, B, C, D, E, F) foreverest.net.
Specific conditions influence the product distribution:
Under catalysis by glacial acetic acid, cis- and trans-thujopsene can isomerize to yield a mixture composed of approximately 30% α-Chamigrene, 30% β-Chamigrene, and 40% Olefin C foreverest.net.
Under stronger acidic conditions, such as those employing high chloric acid, the isomerization products of cis- and trans-thujopsene are predominantly Olefin C, which can further transform into Olefin A and Olefin B foreverest.net.
Solid superacids, such as TiO₂/SO₄, have also been employed as catalysts for these isomerization reactions foreverest.net.
Research into the applications of thujopsene and its derivatives primarily focuses on the synthesis of fragrances and flavors, as well as plant protection foreverest.net. Thujopsene has demonstrated an autoregulatory function concerning the growth of Penicillium decumbens and exhibits inhibitory effects against several ascomycetes researchgate.net. It also possesses antifungal properties researchgate.net.
Other Chemical Reactions of Thujopsene
Beyond derivatization, thujopsene participates in other significant chemical reactions that contribute to its diverse reactivity profile.
Photooxygenation Studies
Photooxygenation studies of thujopsene have revealed interesting mechanistic pathways. The 9,10-dicyanoanthracene-sensitized photooxygenation of thujopsene proceeds via singlet oxygen lookchem.comoup.comoup.com. Notably, the inclusion of biphenyl (B1667301) in this reaction leads to an electron transfer, resulting in the formation of a novel product that lacks the cyclopropane ring oup.com. This ring cleavage is best explained by the intermediary formation of a radical cation oup.com.
Dye-sensitized photooxygenation of (-)-thujopsene has been shown to yield two allyl hydroperoxides, designated as 16 and 17, in a 2:1 ratio researchgate.net. The addition of ¹Δg-oxygen to the acceptor system in this reaction is completely stereospecific, suggesting that thujopsene exists in a single conformation in solution researchgate.net. The formation of a rearranged product can be attributed to Hock fission from the allyl hydroperoxides, following the Criegee mechanism researchgate.net. Allylic oxidation of thujopsene has also been a subject of research molaid.com.
Hydroboration Reactions and Product Configurations
Hydroboration reactions of (-)-thujopsene have been investigated, leading to the formation of isomeric 3-thujopsanols and 3-thujopsanones researchgate.netacs.org. In the context of formal total syntheses of thujopsene, hydroboration/oxidation sequences are key steps beilstein-journals.orgcaltech.edu. For instance, a mixture of diastereomeric alcohols can be subjected to hydroboration, followed by an oxidative workup using sodium perborate (B1237305) tetrahydrate (NaBO₃•4H₂O) caltech.edu. This process facilitates the selective protection of a primary alcohol formed during the hydroboration/oxidation sequence caltech.edu.
Dehydrogenation Processes and Product Analysis
Dehydrogenation of thujopsene can be achieved through various chemical methods, including classical approaches like selenium dehydrogenation, as well as acid-catalyzed rearrangements that implicitly involve hydrogen loss or redistribution. The analysis of the products formed provides crucial insights into the reaction mechanisms and the stability of various sesquiterpene skeletons.
Selenium Dehydrogenation
Selenium dehydrogenation is a well-established method for converting alicyclic compounds into aromatic systems. When thujopsene (1) is subjected to selenium dehydrogenation, a mixture of products is obtained, indicative of significant structural alterations. Key identified constituents from such a reaction include dihydroarcurcumene (2) and 1,7-dimethyl-4-isopropylnaphthalene, commonly referred to as "isocadalene" (3). These compounds constitute approximately 20% and 15% of the reaction mixture, respectively. biotcm.net
In addition to these identified products, a substantial amount (approximately 25%) of a saturated hydrocarbon, denoted as "X" with the molecular formula C₁₅H₂₆, was also observed, though its specific structure was not further elucidated. biotcm.net A minor amount of an unknown p-substituted benzenoid hydrocarbon, "Y," was also isolated, which yielded terephthalic acid upon oxidation with dilute nitric acid. biotcm.net The formation of these aromatic and partially saturated products from thujopsene highlights the extensive rearrangements that occur during this high-temperature dehydrogenation process. Notably, 1,7-dimethyl-4-isopropylnaphthalene (isocadalene) has also been obtained from the selenium dehydrogenation of widdrol (B1201782) (4), suggesting a close structural relationship and shared transformation pathways between thujopsene and widdrol. biotcm.net
The analysis of these complex mixtures typically involves chromatographic techniques such as gas chromatography (GC) and vapor phase chromatography (VPC) with various column types (e.g., Silocel C22 impregnated with 2,4-dinitrophenyl-2-naphthyl ether and dibenzylpyridine) to separate and quantify the constituents. biotcm.net
Table 1: Products of Selenium Dehydrogenation of Thujopsene
| Product Name | Approximate Yield (%) | Molecular Formula | PubChem CID |
| Dihydroarcurcumene | 20 | C₁₅H₂₆ | 91752838 |
| 1,7-dimethyl-4-isopropylnaphthalene | 15 | C₁₅H₁₈ | 10225 |
| Saturated hydrocarbon "X" | 25 | C₁₅H₂₆ | N/A |
| p-substituted benzenoid hydrocarbon "Y" | Small amount | N/A | N/A |
Note: The PubChem CID for 1,7-dimethyl-4-isopropylnaphthalene is provided as Cadalene (B196121) (CID 10225), which is a common aromatic sesquiterpene often formed during dehydrogenation of sesquiterpenes.
Acid-Catalyzed Rearrangements and Associated Dehydrogenation
Thujopsene is highly susceptible to acid-catalyzed skeletal rearrangements, which can also lead to products with different degrees of unsaturation, effectively acting as dehydrogenation or disproportionation processes. The nature and distribution of the products are highly dependent on the acid type and reaction conditions. nih.gov
Treatment of thujopsene with oxalic acid in an alcoholic solution yields a variety of compounds, including widdrol (4), widdryl ether, β-chamigrene (5), and cuparene (6), alongside other hydrocarbons. nih.gov Stronger mineral acids, such as hydrochloric or sulfuric acid, can lead to the formation of neopentyl-type chlorides and alcohols. nih.gov
More controlled acid-catalyzed isomerizations have been studied using various strong acidic catalysts. For instance, both cis- and trans-thujopsene can be isomerized in glacial acetic acid to produce a mixture containing 30% α-chamigrene (7), 30% β-chamigrene (5), and 40% "Olefin C". thegoodscentscompany.com Under even stronger acidic conditions, such as those employing high chloric acid, "Olefin C" becomes the predominant product and can further transform into "Olefin A" and "Olefin B". thegoodscentscompany.com
Solid superacids, such as TiO₂/SO₄, have also been employed as catalysts for these transformations. thegoodscentscompany.com Research indicates that the isomerization of thujopsene to "Olefin B" can achieve high conversion rates and yields using a macroporous strong acidic cation exchange resin catalyst. Under optimized conditions (e.g., 20% catalyst to thujopsene mass percentage, 1:2 mass ratio of thujopsene to acetic acid, 40°C, 3 hours), thujopsene conversion can reach 99.85%, with "Olefin B" accounting for 17.63% of the mass fraction and a total yield of 49.55%. researchgate.net
The presence of geoterpenoids like cadalene (8), daucalene (9), pseudowiddrene (10), and cuparene (6) in Miocene-aged fossil woods, alongside bioterpenoids such as thujopsene (1), suggests that natural diagenetic processes, including dehydrogenation and rearrangement, contribute to the formation of these stable aromatic and rearranged sesquiterpenes over geological timescales. thegoodscentscompany.com
Table 2: Products of Acid-Catalyzed Transformations of Thujopsene
| Catalyst/Conditions | Major Products | Approximate Yield/Percentage (%) | PubChem CID (if applicable) |
| Oxalic acid (alcoholic soln.) | Widdrol, Widdryl ether, β-Chamigrene, Cuparene, Hydrocarbons | N/A | 94334, 29073, 86895 |
| Glacial acetic acid | α-Chamigrene, β-Chamigrene, Olefin C | 30% (α-Chamigrene), 30% (β-Chamigrene), 40% (Olefin C) | 442351, 29073 |
| High chloric acid | Olefin C (main product), Olefin A, Olefin B | N/A | N/A |
| Macroporous strong acidic cation exchange resin | Olefin B | 49.55% yield (from 99.85% conversion) | N/A |
Other Dehydrogenation-like Processes
While not strictly dehydrogenation in the classical sense, other oxidative processes can lead to products with higher degrees of unsaturation or carbonyl functionalities, implying hydrogen loss. For instance, the autoxidation of thujopsene has been shown to yield mayurone (B1211200) (11) as a main product, alongside various peroxides and polymers, particularly at elevated temperatures (e.g., 100°C). Allylic oxidations of olefins, a type of C-H functionalization, can convert olefins to enones, a transformation that involves the formal removal of hydrogen atoms from allylic positions.
Product Analysis
The detailed analysis of thujopsene dehydrogenation products relies heavily on advanced analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary tool for separating and identifying the complex mixtures formed, allowing for the determination of molecular formulas and fragmentation patterns. biotcm.netthegoodscentscompany.com Spectroscopic methods, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for elucidating the precise structures of the isolated compounds. For example, IR spectroscopy can confirm the presence of specific functional groups, and NMR provides detailed information on the carbon and hydrogen environments within the rearranged molecules. nih.gov Comparison with synthetic samples and authentic standards is also a common practice for positive identification. biotcm.net
The study of thujopsene's dehydrogenation and rearrangement pathways underscores its complex chemical behavior, driven by its strained tricyclic structure and the propensity for carbocationic intermediates under acidic or high-energy conditions.
Analytical Methodologies for Thujopsene and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for the analysis of complex mixtures like essential oils, where thujopsene is a common constituent. nih.govlcms.cz This technique separates components based on their differential partitioning between a stationary phase and a mobile phase. lcms.cz
Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and widely used technique for the analysis of volatile compounds like thujopsene. chemass.sinih.govresearchgate.net In this method, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is achieved based on the compound's boiling point and affinity for the stationary phase. The mass spectrometer then fragments the eluted molecules and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
For qualitative analysis, the identification of thujopsene is typically confirmed by comparing its mass spectrum and retention index with those stored in spectral libraries (like NIST and Wiley) or with data from a pure reference standard. nih.gov
For quantitative analysis, GC-MS offers high sensitivity and precision. chemass.si A specific and validated GC-MS method operating in selected ion monitoring (SIM) mode has been developed for the simultaneous determination of thujopsene and cedrol, another major component of cedarwood oil. perflavory.com This method demonstrates excellent performance, making it suitable for the quality control and commercial valuation of essential oils. perflavory.com The validation parameters for this method highlight its reliability for accurate quantification. perflavory.com
Table 1: Validation Parameters for Quantitative GC-MS Analysis of Thujopsene perflavory.com
| Parameter | Value |
|---|---|
| Linearity Range | 0.99–495.25 µg/ml |
| Limit of Quantification (LOQ) | 0.2 ng/ml |
| Intra-day Variation (Repeatability) | 0.59% |
| Inter-day Variation (Repeatability) | 0.99% |
High-performance liquid chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase and a solid stationary phase. nih.govrjptonline.org While GC-MS is preferred for volatile compounds, HPLC is invaluable for the isolation and purification of compounds from complex extracts in a process known as preparative HPLC. springernature.comnih.govphenomenex.com This is particularly useful for obtaining pure thujopsene for use as a reference standard or for further structural and biological studies.
The process often involves scaling up an analytical HPLC method to a preparative scale. nih.gov Reversed-phase (RP) chromatography is the most common mode used for separating moderately polar to non-polar compounds like sesquiterpenes. nih.govnih.govwikipedia.org In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water with methanol or acetonitrile). nih.govwikipedia.org
For the isolation of thujopsene, a crude essential oil extract would be injected into a preparative HPLC system. A gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, would be employed to separate the constituents based on their hydrophobicity. nih.gov Fractions are collected as they elute from the column, and those containing the compound of interest are combined. The purity of the isolated thujopsene can then be confirmed using analytical HPLC or GC-MS. nih.gov
Spectroscopic Characterization (e.g., NMR, FT-IR) for Structural Elucidation of Thujopsene and its Metabolites/Derivatives
Once a compound is isolated, spectroscopic techniques are employed to determine its exact chemical structure. This is crucial for confirming the identity of thujopsene and for characterizing any of its derivatives or metabolites formed through processes like autoxidation. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation of organic molecules in solution. nih.gov Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. perflavory.com Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Rotating frame Overhauser Effect Spectroscopy (ROESY), can establish connectivity between protons and their spatial proximity, which helps in determining the compound's relative stereochemistry and conformation. perflavory.com The structure of thujopsene has been confirmed through detailed analysis of its ¹H and ¹³C NMR data and comparison with literature values. perflavory.com
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds. tandfonline.com The FT-IR spectrum of thujopsene would show characteristic absorption bands for C-H bonds (alkane) and C=C bonds (alkene).
Mass Spectrometry (MS), beyond its use as a detector for GC, provides the molecular weight of the compound from the molecular ion peak. perflavory.com For thujopsene (C₁₅H₂₄), the molecular ion peak appears at a mass-to-charge ratio (m/z) of 204. perflavory.comnih.gov
Table 2: Spectroscopic Data for Thujopsene Characterization
| Technique | Information Obtained | Reference Data |
|---|---|---|
| Mass Spectrometry (MS) | Molecular Weight | Molecular Ion Peak (M+) at m/z 204 perflavory.com |
| ¹H NMR | Proton environment and connectivity | Specific chemical shifts and coupling constants perflavory.com |
| ¹³C NMR | Carbon skeleton | 15 distinct carbon signals perflavory.com |
| FT-IR | Functional Groups | Characteristic peaks for alkane and alkene groups |
Method Development for Trace Analysis and Matrix Effects
When analyzing thujopsene at very low concentrations (trace analysis) or within a complex sample background (matrix), specific challenges arise that require careful method development.
Trace analysis is essential for applications such as monitoring environmental samples or detecting minor components in products. analchemres.org Achieving low limits of detection (LOD) and quantification (LOQ) requires highly sensitive instrumentation and optimized sample preparation techniques. Methods such as solid-phase microextraction (SPME) coupled with GC-MS can be used to pre-concentrate volatile analytes like thujopsene from a sample, thereby enhancing detection sensitivity to the parts-per-billion (µg/L) level. chromatographyonline.com The validated GC-MS method with an LOQ of 0.2 ng/ml demonstrates the feasibility of analyzing thujopsene at trace levels. perflavory.com
Matrix effects are a significant issue in quantitative analysis, particularly when using mass spectrometry. chromatographyonline.comresearchgate.net This phenomenon occurs when other components in the sample matrix co-elute with the target analyte and interfere with its ionization process in the MS source, leading to either signal suppression or enhancement. researchgate.netnih.gov This can result in inaccurate quantification. researchgate.net For example, when analyzing thujopsene in a complex essential oil, other terpenes and phenolics can act as matrix components.
Several strategies are employed to overcome or compensate for matrix effects:
Sample Cleanup: Implementing additional extraction or cleanup steps to remove interfering matrix components before analysis. nih.gov
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix. This ensures that the standards and the sample experience the same matrix effects, leading to more accurate results.
Internal Standards: Using an isotopically labeled version of the analyte as an internal standard is one of the most effective ways to correct for matrix effects. The labeled standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization, allowing for reliable normalization of the signal.
Standard Addition: This involves adding known amounts of a pure standard to aliquots of the sample itself. A calibration curve is generated from these spiked samples, which inherently accounts for the matrix effect within that specific sample.
By carefully considering these factors, robust and accurate analytical methods can be developed for the determination of thujopsene and its derivatives across a wide range of concentrations and sample types.
Biological Activities and Mechanistic Insights of Thujopsene
Antimicrobial and Antifungal Properties
Thujopsene exhibits notable antimicrobial and antifungal capabilities, making it a subject of interest for potential applications as a natural biocide. Its efficacy has been demonstrated against a spectrum of bacterial and fungal pathogens. researchgate.net
Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Salmonella typhimurium)
Studies have shown that thujopsene possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, it has demonstrated potent effects against common pathogenic strains. For instance, thujopsene has been effective against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported to range from 25 to 50 µg/mL. Additionally, thujopsene has exhibited extensive antibacterial activity against Enterococcus faecalis and Bacillus subtilis. scitechnol.com The essential oil derived from Thujopsis dolabrata, which contains thujopsene, has also shown inhibitory activity against Porphyromonas gingivalis and Streptococcus sobrinus, with MIC values of 1 mg/mL for both. scitechnol.com
Table 1: Antimicrobial Efficacy of Thujopsene Against Select Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 25–50 | scitechnol.com |
| Escherichia coli | 25–50 | |
| Enterococcus faecalis | Effective | scitechnol.com |
| Bacillus subtilis | Effective | scitechnol.com |
| Porphyromonas gingivalis | 1000 | scitechnol.com |
| Streptococcus sobrinus | 1000 | scitechnol.com |
Inhibitory Effects on Fungal Growth (e.g., wood rot fungi, Alternaria species, Penicillium decumbens)
Thujopsene demonstrates inhibitory effects on a variety of fungal species, including those responsible for wood decay and other common molds. It has been found effective against wood-decaying fungi such as Gloeophyllus trabeum and Aspergillus niger, highlighting its potential in wood preservation as a natural antifungal agent. Furthermore, ethyl acetate (B1210297) extracts rich in thujopsene have exhibited significant antifungal effects against both white rot and brown rot fungi.
In vitro investigations have revealed that thujopsene inhibits the growth of multiple fungal strains. Notably, it has shown inhibitory effects on Penicillium decumbens, the very fungus that produces it, as well as Aspergillus sydowii. researchgate.netnih.govrsc.org A study testing thujopsene's antifungal activity against 16 fungal strains reported that the growth of five of these strains was negatively impacted by thujopsene exposure. researchgate.netnih.gov
Table 2: Antifungal Efficacy of Thujopsene Against Select Fungal Strains
| Fungal Strain | Observed Effect | Reference |
| Gloeophyllus trabeum | Inhibitory | |
| Aspergillus niger | Inhibitory | |
| White rot fungus | Significant inhibition | |
| Brown rot fungus | Significant inhibition | |
| Penicillium decumbens | Inhibitory | researchgate.netnih.govrsc.org |
| Aspergillus sydowii | Inhibitory | rsc.org |
| Other fungal strains (5 out of 16 tested) | Reduced growth | researchgate.netnih.gov |
Enhanced Activity of Autoxidation Products
A critical aspect of thujopsene's biological activity is the enhanced potency observed in its autoxidation products. Compounds formed through the autoxidation of thujopsene, such as mayurone (B1211200), exhibit stronger biological activities compared to thujopsene itself. researchgate.netresearchgate.net For instance, mayurone has demonstrated approximately three times stronger antifungal activity against Trametes versicolor than thujopsene, with an EC₅₀ of 2.0–3.0 ppm compared to >3.0 ppm for thujopsene.
The autoxidation process of thujopsene can yield various products, including thujopsadiene, mayurone, isothujopsan-9α-one, 9α,10-epoxy-8α-thujopsanol, and bis(Δ⁹-thujopsen-8α-yl) peroxide. researchgate.netresearchgate.net All tested autoxidation products have shown stronger antitermite activities than thujopsene. researchgate.net Similarly, the antifungal activities of these autoxidation products are generally more potent than thujopsene, with mayurone consistently demonstrating the strongest antifungal activity among the tested samples, with the exception of Gloeophyllum trabeum. researchgate.net This suggests that simple autoxidation can convert thujopsene into more economically useful compounds with enhanced antitermite and antifungal properties. researchgate.net
Table 3: Enhanced Antifungal Activity of Thujopsene Autoxidation Products (Example: Trametes versicolor)
| Compound | EC₅₀ (ppm) Against Trametes versicolor | Relative Activity (vs. Thujopsene) | Reference |
| Thujopsene | >3.0 | 1x | |
| Mayurone (Autoxidation Product) | 2.0–3.0 | ~3x stronger | |
| Other Autoxidation Products | Stronger than Thujopsene | Generally stronger | researchgate.net |
Inter-species Communication and Ecological Roles
Beyond its direct antimicrobial effects, thujopsene plays intricate roles in inter-species communication and broader ecological contexts, particularly as a volatile organic compound (VOC).
Role as Volatile Organic Compounds (VOCs) in Plant Defense
The emission of sesquiterpenes, including (-)-thujopsene, by fungi such as Laccaria bicolor can influence the development of plant root systems, specifically affecting the proliferation of lateral roots in Populus trees. nih.govencyclopedia.pub This highlights thujopsene's role in complex below-ground interactions and its broader ecological significance in mediating communication between different biological kingdoms. Biogenic VOCs released from plants are also integral to atmospheric chemistry and contribute significantly to plant resistance against diverse environmental stresses. researchgate.net
Fungal Self-Regulation and Antagonistic Interactions (e.g., Penicillium decumbens)
Thujopsene exhibits an intriguing role in fungal self-regulation, particularly in the context of its producing organism, Penicillium decumbens. Research has proposed that thujopsene functions as an autoregulatory compound in fungal metabolism, inhibiting the growth of not only other target fungi but also the producing strain itself. researchgate.netnih.govrsc.orgresearchgate.net This self-inhibitory effect on Penicillium decumbens growth supports the hypothesis of an autoregulatory function for thujopsene. researchgate.netnih.gov
As a volatile compound, thujopsene has been observed to reduce mycelial growth after oxidation, contributing to its role in fungal regulation. researchgate.net The production of thujopsene by P. decumbens is influenced by environmental factors; optimal growth conditions, such as a temperature of 30°C and 100% relative humidity, lead to increased thujopsene production. researchgate.netnih.gov Understanding this autoregulatory mechanism provides valuable insights into fungal metabolism and behavior, particularly in environments like water-damaged buildings where such fungi thrive. researchgate.netnih.gov Volatile organic compounds, including thujopsene, are known to act as inhibitors of hyphal extension rates in fungi, further underscoring their role in modulating fungal colony morphology and growth. researchgate.net
Mediation of Plant-Fungal Mutualistic Interactions (e.g., lateral root stimulation)
Thujopsene plays a crucial role in mediating mutualistic interactions between plants and fungi, particularly in the context of ectomycorrhizal symbiosis. Studies have shown that thujopsene is a volatile sesquiterpene emitted by the ectomycorrhizal fungus Laccaria bicolor wikipedia.orgthegoodscentscompany.comwikidata.org. This fungal volatile metabolite acts as a signaling compound, actively influencing plant root architecture.
Specifically, thujopsene has been demonstrated to induce lateral root formation in both Arabidopsis thaliana and poplar plants wikipedia.orgthegoodscentscompany.comwikidata.orgfishersci.canewdrugapprovals.org. This effect is significant in the pre-colonization phase of the plant-fungal interaction, even before direct physical contact is established between the root and the fungal hyphae thegoodscentscompany.comwikidata.org. Research indicates that inhibiting the production of sesquiterpenes by the fungus substantially reduces lateral root proliferation, highlighting the importance of these compounds thegoodscentscompany.comwikidata.orgnewdrugapprovals.org. Furthermore, the application of thujopsene alone has been shown to be sufficient to stimulate lateral root formation, even in the absence of the fungus or when fungal sesquiterpene biosynthesis is chemically blocked thegoodscentscompany.comnewdrugapprovals.org.
This volatile signaling mechanism creates a mutually beneficial scenario: the enhanced lateral root development increases the plant's root surface area, thereby improving its capacity for nutrient uptake from the soil. Concurrently, the increased root biomass provides the fungus with greater access to plant-derived carbon compounds, fostering the mutualistic relationship thegoodscentscompany.com. The airborne communication mediated by sesquiterpenes like thujopsene is suggested to prepare plants for the subsequent establishment of mycorrhizal symbiosis fishersci.ca.
Enzyme Modulation Studies
Thujopsene exhibits modulatory effects on various enzyme activities, including the inhibition of Na+/K+-ATPase and several cytochrome P450 (CYP) isoforms.
Inhibition of Na+/K+-ATPase Activity
Thujopsene has been identified as an inhibitor of Na+/K+-ATPase, an enzyme critical for maintaining cellular ion gradients and membrane potential. In vitro studies have demonstrated that thujopsene can inhibit the activity of Na+/K+-ATPase with an inhibitory concentration 50% (IC50) value of 25.9 µg/ml nih.govnih.gov. This finding suggests thujopsene as a promising candidate for further investigation as a potent Na+/K+-ATPase inhibitor thegoodscentscompany.com.
Table 1: Inhibition of Na+/K+-ATPase Activity by Thujopsene
| Compound | Enzyme | IC50 Value | Reference |
| Thujopsene | Na+/K+-ATPase | 25.9 µg/ml | nih.govnih.gov |
Cytochrome P450 (CYP) Isoform Modulation (e.g., CYP2B6)
Thujopsene demonstrates significant inhibitory effects on several human cytochrome P450 (CYP) enzyme isoforms, which are crucial for drug metabolism and detoxification. It acts as a potent competitive inhibitor of CYP2B6-mediated bupropion (B1668061) hydroxylase, with an inhibition constant (Ki) value of 0.8 µM nih.govnih.govthegoodscentscompany.comprobes-drugs.org. This Ki value is comparable to that of thioTEPA, a known selective CYP2B6 inhibitor thegoodscentscompany.com.
Beyond CYP2B6, thujopsene also inhibits other major CYP isoforms, including CYP3A4, CYP2C19, CYP2C8, and CYP2C9 thegoodscentscompany.comprobes-drugs.orgflybase.orgmims.comwikidata.org. The inhibitory concentrations (IC50 values) for these isoforms have been reported as follows: CYP2B6 at 1.3 µM, CYP3A4 at 12.6 µM, CYP2C19 at 13.6 µM, CYP2C8 at 29.8 µM, and CYP2C9 at 44.9 µM flybase.orgmims.com. Notably, thujopsene has been identified as a mechanism-based inhibitor for CYP2C8, CYP2C9, and CYP2C19 thegoodscentscompany.comprobes-drugs.org. In contrast, at a concentration of 100 µM, thujopsene showed negligible inhibition of CYP1A2, CYP2A6, and CYP2D6 activities thegoodscentscompany.comprobes-drugs.org.
Table 2: Inhibition of Cytochrome P450 (CYP) Isoforms by Thujopsene
| CYP Isoform | Inhibition Type | Ki Value (µM) | IC50 Value (µM) | Reference |
| CYP2B6 | Competitive | 0.8 | 1.3 | nih.govnih.govthegoodscentscompany.comprobes-drugs.orgflybase.orgmims.com |
| CYP3A4 | Inhibitor | - | 12.6 | flybase.orgmims.com |
| CYP2C19 | Mechanism-based | - | 13.6 | thegoodscentscompany.comprobes-drugs.orgflybase.orgmims.com |
| CYP2C8 | Mechanism-based | - | 29.8 | thegoodscentscompany.comprobes-drugs.orgflybase.orgmims.com |
| CYP2C9 | Mechanism-based | - | 44.9 | thegoodscentscompany.comprobes-drugs.orgflybase.orgmims.com |
| CYP1A2 | Negligible | - | >100 | thegoodscentscompany.comprobes-drugs.org |
| CYP2A6 | Negligible | - | >100 | thegoodscentscompany.comprobes-drugs.org |
| CYP2D6 | Negligible | - | >100 | thegoodscentscompany.comprobes-drugs.org |
In Vitro Cellular and Immunological Investigations
Thujopsene has been investigated for its effects on cellular and immunological processes, particularly its impact on mast cell degranulation and interleukin-4 (IL-4) expression.
Effects on Mast Cell Degranulation (e.g., β-hexosaminidase release)
Thujopsene demonstrates potent inhibitory activity against antigen-induced mast cell degranulation nih.govnih.govnih.govwikipedia.org. Mast cell degranulation is a critical event in allergic reactions, leading to the release of various mediators, including β-hexosaminidase wikipedia.orgthegoodscentscompany.comnih.gov. Studies using immunoglobulin E (IgE)-sensitized RBL-2H3 mast cells have shown that thujopsene inhibits β-hexosaminidase release with an IC50 value of 25.1 µM nih.govnih.govnih.govwikipedia.org. This inhibitory effect suggests that thujopsene, particularly when isolated from sources like Thujopsis dolabrata, could be a candidate for addressing IgE-mediated allergic disorders nih.govwikipedia.org. Further research on the essential oil from Thujopsis dolabrata has also indicated its ability to inhibit mast cell infiltration and reduce serum histamine (B1213489) and IgE levels in animal models, reinforcing its potential in modulating allergic responses wikipedia.org.
Table 3: Inhibition of Mast Cell Degranulation by Thujopsene
| Compound | Target Event | Assay Marker | IC50 Value (µM) | Cell Line | Reference |
| Thujopsene | Mast Cell Degranulation | β-hexosaminidase release | 25.1 | RBL-2H3 | nih.govnih.govnih.govwikipedia.org |
Modulation of Interleukin-4 (IL-4) Expression in Immune Cells
In addition to its effects on mast cell degranulation, thujopsene has been shown to modulate the expression and release of interleukin-4 (IL-4) in immune cells. IL-4 is a key cytokine primarily produced by mast cells, T helper 2 (Th2) cells, eosinophils, and basophils, and plays a central role in allergic inflammation and the differentiation of naive T helper cells into Th2 cells thegoodscentscompany.comwikipedia.orgnih.gov.
Research conducted on antigen-induced IgE-sensitized RBL-2H3 cells revealed that thujopsene inhibits not only the release of IL-4 but also its mRNA and protein expression nih.govwikipedia.org. The IC50 values for these inhibitory effects are 6.7 µM for IL-4 release, 7.2 µM for IL-4 mRNA expression, and 9.6 µM for IL-4 protein expression nih.govwikipedia.org. These findings underscore thujopsene's potential to interfere with the inflammatory cascade driven by IL-4, further supporting its relevance in the context of IgE-mediated allergic disorders nih.govwikipedia.org.
Table 4: Modulation of Interleukin-4 (IL-4) by Thujopsene
| Compound | Target Event | Assay Type | IC50 Value (µM) | Cell Line | Reference |
| Thujopsene | IL-4 Release | ELISA | 6.7 | RBL-2H3 | nih.govwikipedia.org |
| Thujopsene | IL-4 mRNA Expression | mRNA quantification | 7.2 | RBL-2H3 | nih.govwikipedia.org |
| Thujopsene | IL-4 Protein Expression | Protein quantification | 9.6 | RBL-2H3 | nih.govwikipedia.org |
Cytotoxic Activity in Cancer Cell Lines (in vitro studies only, e.g., A549 NSCLC cells)
In vitro studies have demonstrated the cytotoxic potential of thujopsene against several human cancer cell lines. Thujopsene has been shown to exhibit antitumor efficacy by interacting with key metabolic pathways within cancer cells. Specifically, thujopsene binds to Pyruvate Kinase M2 (PKM2), a crucial enzyme involved in cancer cell metabolism. This binding inhibits the metabolic pathway of cancer cells, leading to the induction of apoptosis nih.govnih.govresearchgate.netmdpi.com.
Research findings indicate that thujopsene exerts an antitumor effect on various cancer cell types, including:
MKN45 gastric cancer cells : Thujopsene's interaction with MKN45 cells results in reduced intracellular lactate (B86563) production, indicating an inhibition of the nutritional metabolic pathway and subsequent induction of apoptosis researchgate.netmdpi.com.
MCF7 breast cancer cells researchgate.netmdpi.com
SKBR3 breast cancer cells researchgate.netmdpi.com
DLD1 colon cancer cells researchgate.netmdpi.com
While the prompt specifically mentioned A549 Non-Small Cell Lung Cancer (NSCLC) cells, direct in vitro cytotoxicity data for thujopsene on A549 cells was not explicitly found in the reviewed literature. Studies often discuss A549 cells in the context of other compounds or general essential oil effects nih.govnih.govnih.gov.
Table 1: In Vitro Cytotoxic Activity of Thujopsene on Various Cancer Cell Lines
| Cancer Cell Line | Type of Cancer | Observed Effect | Mechanism of Action | Source |
| MKN45 | Gastric Cancer | Antitumor effect, reduced intracellular lactate production, apoptosis induction | Binds to PKM2, inhibits nutritional metabolic pathway | nih.govnih.govresearchgate.netmdpi.com |
| MCF7 | Breast Cancer | Antitumor effect | Not explicitly detailed, but linked to general antitumor efficacy | researchgate.netmdpi.com |
| SKBR3 | Breast Cancer | Antitumor effect | Not explicitly detailed, but linked to general antitumor efficacy | researchgate.netmdpi.com |
| DLD1 | Colon Cancer | Antitumor effect | Not explicitly detailed, but linked to general antitumor efficacy | researchgate.netmdpi.com |
Pest and Insect Deterrence/Attraction Research
Thujopsene has demonstrated significant potential in plant protection, particularly as a natural pesticide nih.gov. Its biological activity extends to influencing insect behavior, acting as both an attractant and exhibiting pesticidal properties. Essential oils containing thujopsene have been observed to attract woodborers, showing a threefold increase in attraction compared to control groups nih.gov.
Attractant Properties for Specific Insect Species
Thujopsene plays a critical role in mediating insect behavior, acting as an attractant for several specific insect species. This property makes it valuable in pest management strategies, particularly for monitoring or trapping.
Specific insect species for which thujopsene has demonstrated attractant properties include:
Woodborers : Volatile oils rich in thujopsene significantly attract these pests nih.gov.
Anoplophora glabripennis (Asian longhorned beetle)
Dendrolimus superans (Larch caterpillar)
Phloeosinus perlatus Chapius (a bark beetle species)
Semanotus bifasciatus Motschuisky
Blastophagus piniperda L. (Pine shoot beetle)
Chrysopa septempunctata Wesmael (a green lacewing species)
It is important to note that the effect of essential oils, including thujopsene, can be concentration-dependent, potentially transitioning from attractant to repellent or toxic at different doses.
Pesticidal and Antitermite Activities
Beyond its attractant properties, thujopsene also exhibits direct pesticidal and antitermite activities. Volatile oils containing thujopsene have been shown to have strong lethal effects on adult pests nih.gov.
Key pesticidal and antitermite activities include:
Pesticidal activity against insects : Thujopsene demonstrates pesticidal effects against insects such as Culex pipiens pallens (a mosquito species) nih.gov.
Antitermite activity : Thujopsene, particularly through its autoxidation products, exhibits significant antitermite activities nih.govnih.govnih.gov.
Role of Autoxidation Products in Pest Control
The biological activities of thujopsene are significantly enhanced upon its autoxidation, leading to the formation of more potent derivatives. These autoxidation products play a crucial role in pest control, often exhibiting stronger effects than thujopsene itself nih.govnih.govnih.gov.
Notable findings regarding autoxidation products include:
Enhanced Biological Activity : Autoxidation products, such as mayurone, demonstrate stronger biological activities compared to thujopsene nih.govnih.govnih.gov.
Superior Antitermite Activity : Mayurone, a major autoxidation product, exhibits high termiticidal activity, achieving 100% termite mortality at 100°C. This surpasses the relatively low intrinsic activity of thujopsene in its unoxidized form nih.gov. All tested autoxidation products show stronger antitermite activities than thujopsene itself.
Potent Antifungal Properties : These autoxidation products also show strong antifungal activities. For instance, mayurone has been identified as having the strongest antifungal activity among thujopsene and its derivatives, with an EC₅₀ of 2.0–3.0 ppm compared to >3.0 ppm for thujopsene against fungal growth (e.g., Trametes versicolor) nih.gov.
Economic Utility : The conversion of thujopsene into these more biologically active compounds through simple autoxidation suggests a pathway to economically useful compounds with enhanced antitermite and antifungal properties.
Table 2: Bioactivity Comparison of Thujopsene and its Autoxidation Product, Mayurone
| Compound | Antifungal Activity | Antitermite Activity | Source |
| Thujopsene | Moderate | Low | nih.gov |
| Mayurone | High (3x stronger) | High (100% mortality at 100°C) | nih.gov |
Research Applications and Future Directions for Thujopsene
Development of Natural Product-Based Flavor and Fragrance Compounds
Thujopsene is primarily utilized in the fragrance industry due to its pleasant woody aroma, often described as cedar-like or reminiscent of pencil shavings lookchem.comfraterworks.comperfumiarz.com. It contributes to the distinctive woody and earthy aroma of cedarwood essential oil, where it can constitute approximately 25% of the natural oil fraterworks.comvinevida.com. Its scent is also associated with warm pine and citrus aromas, making it a common ingredient in hygiene products like deodorants and shampoos, as well as general fragrances eybna.com.
Beyond its direct use, thujopsene serves as a starting material for synthesizing other valuable fragrance compounds. For instance, it can be isomerized and then acetylated to produce Methyl cedryl ketone, a key fragrance ingredient foreverest.net. Studies have shown that a two-step synthesis process from thujopsene can yield Methyl cedryl ketone with an average yield of about 91.1% foreverest.net.
Table 1: Thujopsene in Flavor and Fragrance Development
| Application Area | Key Characteristics/Role | Example Products/Derivatives | Research Findings |
| Fragrance Industry | Woody, cedar-like, pencil shavings, balsamic, piney aroma lookchem.comcymitquimica.comfraterworks.comperfumiarz.com | Perfumes, colognes, deodorants, shampoos lookchem.comeybna.com | Constitutes ~25% of cedar oil fraterworks.com; blends well with Iso E Super for modern wood quality fraterworks.com. |
| Flavor Industry | Unique taste, adds depth and complexity, mimics natural plant flavors lookchem.com | Food and beverage products (e.g., pine, coniferous tree flavors) lookchem.com | Used as a flavoring agent lookchem.com. |
| Chemical Synthesis | Precursor for other aroma compounds | Methyl cedryl ketone foreverest.net | Isomerization and acetylation of thujopsene yields Methyl cedryl ketone with ~91.1% average yield foreverest.net. |
Innovations in Plant Protection Strategies (e.g., biopesticides, attractants)
Thujopsene demonstrates significant potential in plant protection, particularly as a natural biopesticide and insect attractant foreverest.net. It acts as a chemical information substance that can attract or repel pests foreverest.net. Research indicates that volatile oils containing thujopsene can attract woodborers, showing a threefold increase in attraction compared to control groups foreverest.net. These oils also exhibit strong lethal effects on adult pests foreverest.net.
Specific examples of its efficacy include its role as an attractant for pests such as Anoplophora glabripennis (Asian longhorned beetle), Dendrolimus superans (pine caterpillar), Phloeosinus perlatus Chapius, Semanotus bifasciatus Motschuisky, Blastophagus piniperda L., and Chrysopa septempunctata Wesmael foreverest.net. Thujopsene also exhibits pesticidal activities against insects like Cullex pipiens pallens (mosquito) researchgate.net. Furthermore, its autoxidation products have shown strong antifungal and antitermite activities researchgate.netresearchgate.net.
Thujopsene also possesses notable antibacterial and antifungal properties, providing evidence of its potential to counter bacterial and fungal infections researchgate.netbiosynth.com. It has shown inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli foreverest.netcaymanchem.com. Its antifungal activity has been tested against various fungal strains, inhibiting the growth of several, including Aspergillus niger, Trametes versicolor, Lenzites betulinus, Gloeophyllum trabeum, Trichoderma virens, and Rhizopus oryzae researchgate.netresearchgate.netresearchgate.net. The mechanism of its antifungal action is attributed to its ability to disrupt fungal cell membranes and inhibit fungal growth .
Table 2: Thujopsene in Plant Protection
| Application | Target Organism | Effect | Research Findings |
| Insect Attractant | Anoplophora glabripennis, Dendrolimus superans, Phloeosinus perlatus Chapius, Semanotus bifasciatus Motschuisky, Blastophagus piniperda L., Chrysopa septempunctata Wesmael | Attraction, lethal effect on adults | Volatile oils with thujopsene increased woodborer attraction threefold; lethal to adult pests foreverest.net. |
| Biopesticide | Cullex pipiens pallens (mosquito), D. farniae (mite), T. putrescentiae (mite) | Pesticidal activity, mortality | Shows pesticidal activity researchgate.net; induces mortality in mites with LC₅₀ values of 9.82 and 10.92 µg/cm² respectively caymanchem.com. |
| Antifungal | Staphylococcus aureus, Escherichia coli, Aspergillus niger, Trametes versicolor, Lenzites betulinus, Gloeophyllum trabeum, Trichoderma virens, Rhizopus oryzae | Inhibitory, reduces mycelial growth | Inhibits growth of various bacterial and fungal strains foreverest.netresearchgate.netresearchgate.netcaymanchem.comresearchgate.net; autoxidation products show stronger activity researchgate.netresearchgate.net. |
| Antitermite | Coptotermes formosanus Shiraki | Repellent, reduces tunneling activity | Major constituent of essential oils that decrease termite tunneling activity nih.gov. |
Pre-clinical Drug Discovery Research and Lead Compound Development
Thujopsene has garnered attention in preclinical drug discovery due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties lookchem.comcymitquimica.comeybna.comresearchgate.net.
It exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Micrococcus luteus, and Salmonella typhimurium, with minimum inhibitory concentrations (MICs) ranging from 25-50 µg/ml caymanchem.com. Its antifungal activities have also been documented against various fungal strains researchgate.netresearchgate.netresearchgate.net.
In terms of anti-inflammatory effects, thujopsene has been shown to inhibit antigen-induced β-hexosaminidase release from IgE-sensitized RBL-2H3 mast cells, with an IC₅₀ of 25.1 µM, indicating a mast cell stabilizing effect caymanchem.com.
Furthermore, thujopsene has demonstrated cytotoxic effects on A549 non-small cell lung cancer (NSCLC) cells, with an LC₅₀ value of 35.27 µg/ml caymanchem.com. It is also reported to bind to PKM2, inhibiting the metabolism pathway of cancer cells and inducing apoptosis in MKN45 cells, thereby exhibiting antitumor efficacy medchemexpress.com.
Thujopsene also acts as an inhibitor of cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism. It inhibits CYP2B6, CYP3A4, CYP2C19, CYP2C8, and CYP2C9 with varying IC₅₀ values, as detailed in Table 3 caymanchem.commedchemexpress.comnih.gov. This inhibitory activity suggests a potential for drug-drug interactions, necessitating further in vivo examination nih.gov.
Table 3: Pre-clinical Drug Discovery Research Findings
| Biological Activity | Mechanism/Target | Research Findings (IC₅₀/Kᵢ/MIC/LC₅₀) | Citation |
| Antimicrobial (Antibacterial) | Disrupts fungal cell membranes, inhibits growth | Active against S. aureus, M. luteus, S. typhimurium (MICs = 25-50 µg/ml) caymanchem.com | caymanchem.com |
| Anti-inflammatory | Inhibits antigen-induced β-hexosaminidase release | IC₅₀ = 25.1 µM in IgE-sensitized RBL-2H3 mast cells caymanchem.com | caymanchem.com |
| Anticancer | Binds to PKM2, inhibits cancer cell metabolism, induces apoptosis | Cytotoxic to A549 NSCLC cells (LC₅₀ = 35.27 µg/ml); induces apoptosis in MKN45 cells caymanchem.commedchemexpress.com | caymanchem.commedchemexpress.com |
| Enzyme Inhibition (CYP) | Inhibits various Cytochrome P450 isoforms | CYP2B6 (Kᵢ = 0.8 µM; IC₅₀ = 1.3 µM), CYP3A4 (IC₅₀ = 12.6 µM), CYP2C19 (IC₅₀ = 13.6 µM), CYP2C8 (IC₅₀ = 29.8 µM), CYP2C9 (IC₅₀ = 44.9 µM) caymanchem.commedchemexpress.comnih.gov | caymanchem.commedchemexpress.comnih.gov |
| Na⁺/K⁺-ATPase Inhibition | Inhibits enzyme activity | IC₅₀ = 25.9 µg/ml caymanchem.com | caymanchem.com |
Material Science Applications (e.g., antimicrobial textiles)
The inherent antimicrobial properties of thujopsene suggest its potential for integration into material science applications, particularly in the development of functional materials such as antimicrobial textiles researchgate.netbiosynth.com. Its ability to counter bacterial and fungal infections makes it a compelling candidate for various antimicrobial treatments researchgate.net. While specific detailed research findings on thujopsene's direct application in antimicrobial textiles are not extensively detailed in the provided search results, its established efficacy against a range of microorganisms (bacteria and fungi) provides a strong foundation for such explorations researchgate.netbiosynth.comcaymanchem.com. The autoxidation products of thujopsene have also shown significant antimicrobial and antitermite activities, which could be leveraged for material protection researchgate.netresearchgate.net.
Exploration of Novel Biosynthetic Pathways and Enzymes
Thujopsene is a sesquiterpene, biosynthesized from farnesyl pyrophosphate (FPP) through a series of enzymatic cyclization, ionization, and rearrangement steps ontosight.aipsu.edu. The enzyme (+)-thujopsene synthase plays a significant role in this process, specifically converting FPP into this compound ontosight.ai. This enzyme's activity is highly specific, ensuring the precise synthesis of the desired sesquiterpene product ontosight.ai.
Research into these biosynthetic pathways contributes to understanding plant defense mechanisms, as sesquiterpenes like thujopsene act as chemical barriers against herbivores and microorganisms ontosight.ainih.gov. For instance, Arabidopsis thaliana flowers emit volatile terpenes, including this compound, through the action of sesquiterpene synthase genes like TPS11 nih.govgenome.jpoup.com. TPS11 is a multiproduct enzyme that produces this compound among its major products nih.govgenome.jp.
Further exploration of these enzymes and pathways could lead to metabolic engineering strategies for enhanced or novel production of thujopsene or its derivatives. The complexity of terpene biosynthesis, often involving promiscuous enzymes that yield multiple products, highlights the potential for discovering new enzymes or modifying existing ones to produce specific compounds more efficiently nih.gov.
Sustainable Production and Green Chemistry Approaches
Sustainable production of thujopsene is a growing area of interest, given its natural origin and diverse applications. Currently, industrial production primarily involves the extraction of essential oils from coniferous woods, such as Thujopsis dolabrata and Platycladus orientalis foreverest.net. The debris and waste from these trees, particularly high-aged wood, can be recycled as raw material sources for essential oil extraction foreverest.net. China Fir (Cunninghamia lanceolata) is also an alternative source, growing fast and offering a byproduct for oil extraction with a thujopsene content of 2.01% in its debris foreverest.net.
Synthetic routes for thujopsene also exist, often using starting materials like (+)-Dihydrocarvone and involving reactions such as the Simmons-Smith cyclopropanation foreverest.net. These synthetic approaches are mainly used for the asymmetric synthesis of thujopsene-like natural products foreverest.net.
Future directions in sustainable production involve exploring biotechnological methods, such as microbial fermentation. The production of this compound by microorganisms like Penicillium decumbens has been observed, with environmental conditions such as temperature and humidity influencing its yield researchgate.net. Optimal conditions for P. decumbens growth and thujopsene production are reported as 30°C and 100% relative humidity . This indicates potential for developing green chemistry approaches through microbial biosynthesis, offering an environmentally friendly alternative to traditional extraction or chemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
